

An In-depth Technical Guide to the Chemical Structure and Properties of δ -Viniferin

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Compound of Interest

Compound Name: *delta-viniferin*

Cat. No.: *B1206123*

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Abstract

Delta-viniferin (δ -viniferin), a resveratrol dehydrodimer, is a naturally occurring stilbenoid found in various plants, notably in grapevine (*Vitis vinifera*). As a phytoalexin, its production is stimulated in response to biotic and abiotic stresses. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of δ -viniferin. Detailed experimental protocols for its synthesis, extraction, and analysis are provided, alongside an exploration of its biosynthetic pathway and its modulatory effects on key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

Delta-viniferin is a polyphenolic compound belonging to the class of 2-arylbenzofuran flavonoids. It is an isomer of ϵ -viniferin, another resveratrol dimer. The chemical structure of δ -viniferin is characterized by a dihydrobenzofuran ring system formed through the oxidative coupling of two resveratrol units.

Table 1: Chemical Identification of δ -Viniferin

Identifier	Value	Reference(s)
IUPAC Name	5-[(2R,3R)-5-[(1E)-2-(3,5-Dihydroxyphenyl)ethen-1-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol	[1]
Chemical Formula	C ₂₈ H ₂₂ O ₆	[1]
Molecular Weight	454.47 g/mol	[1]
CAS Number	204076-78-8	[1]
Stereochemistry	The most commonly discussed stereoisomer is trans- δ -viniferin, which exists as a pair of enantiomers: (2S,3S)-trans- δ -viniferin and (2R,3R)-trans- δ -viniferin.	[2]

Physicochemical Properties

The physicochemical properties of δ -viniferin are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of δ -Viniferin

Property	Value	Reference(s)
Melting Point	Data not available in the searched literature.	
Solubility	Poorly soluble in water. Soluble in organic solvents such as ethanol, methanol, and DMSO. Quantitative data is limited in the searched literature, but resveratrol, a related compound, is soluble in ethanol (50 mg/mL) and DMSO (16 mg/mL).	[3],[4]
Appearance	Amorphous powder.	[5]

Spectroscopic Data

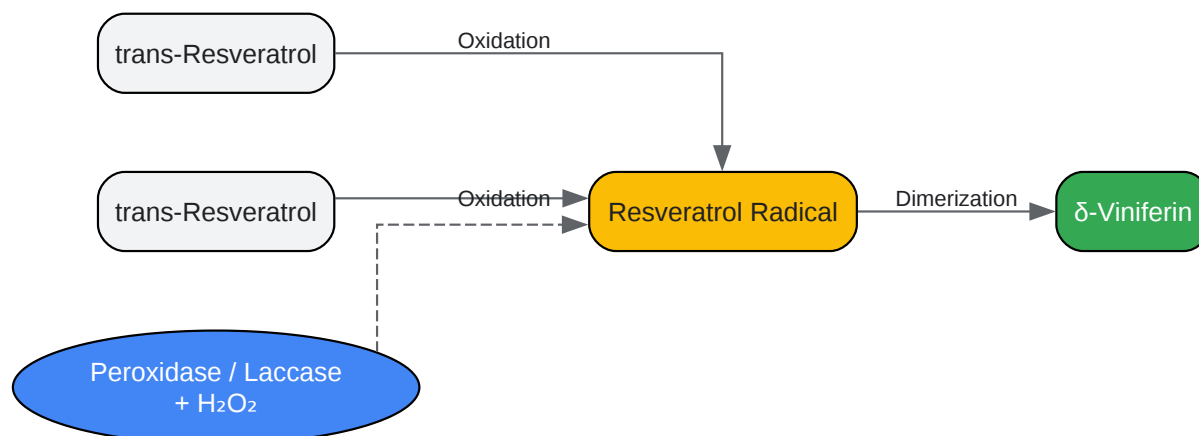
Spectroscopic data are essential for the structural elucidation and identification of δ -viniferin.

Table 3: Spectroscopic Data for δ -Viniferin

Spectroscopic Technique	Key Data	Reference(s)
¹ H-NMR	(500 MHz, CD ₃ OD) δ 7.56 (d, J = 1.6 Hz, 1H), 7.54 (d, J = 8.8 Hz, 2H), 7.52–7.49 (m, 1H), 7.48 (d, J = 8.5 Hz, 1H), 7.13 (d, J = 16.2 Hz, 1H), 6.95 (d, J = 16.2 Hz, 1H), 6.77 (d, J = 8.7 Hz, 2H), 6.49 (d, J = 2.2 Hz, 2H), 6.43 (d, J = 2.2 Hz, 2H), 6.35 (t, J = 2.2 Hz, 1H), 6.18 (t, J = 2.2 Hz, 1H).	[6]
¹³ C-NMR	(125 MHz, CD ₃ OD) δ 160.3 (2 C), 159.7 (2 C), 159.6, 154.8, 152.9, 141.0, 136.0, 134.1, 132.1, 129.8, 129.7 (2 C), 128.8, 123.9, 123.0, 118.6, 116.8, 116.4 (2 C), 111.8, 109.2 (2 C), 106.0 (2 C), 103.0 (2 C).	[6]
Mass Spectrometry	HRESIMS: m/z 453.1336 [M + H] ⁺ (calculated for C ₂₈ H ₂₁ O ₆ , 453.13).	[6]

Biosynthesis

Delta-viniferin is synthesized in plants from its precursor, trans-resveratrol, through an oxidative dimerization process. This reaction is catalyzed by various enzymes, including peroxidases and laccases.[7]

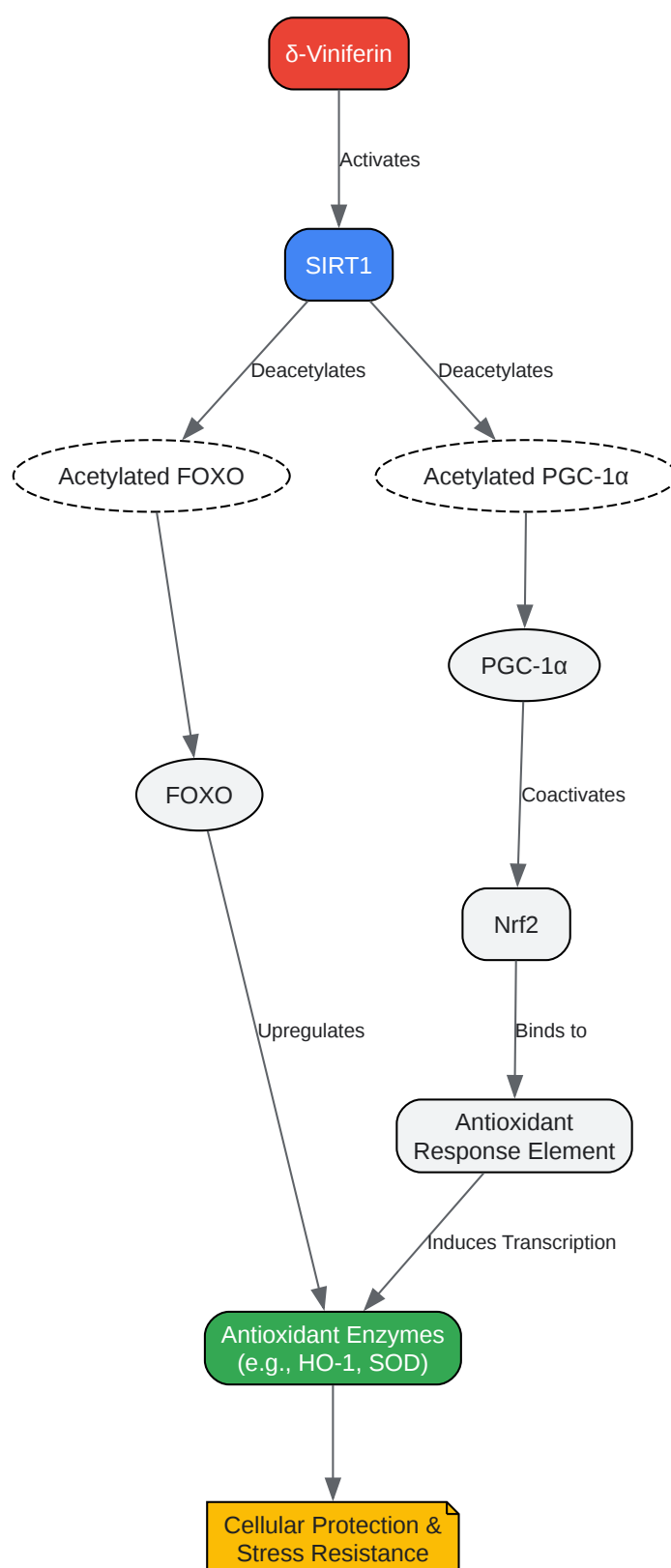


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Biosynthesis of δ -Viniferin from Resveratrol.

Signaling Pathways and Biological Activities

Delta-viniferin exhibits a range of biological activities, including antioxidant and cytoprotective effects. One of the key signaling pathways modulated by δ -viniferin is the SIRT1 pathway, which is involved in cellular stress resistance and longevity.



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Modulation of the SIRT1 Signaling Pathway by δ -Viniferin.

Experimental Protocols

Enzymatic Synthesis of δ -Viniferin from trans-Resveratrol

This protocol describes the bioconversion of trans-resveratrol to δ -viniferin using a peroxidase-containing conditioned medium from grapevine cell cultures.[8]

Materials:

- trans-Resveratrol
- Conditioned medium (CM) from grapevine callus suspension cultures
- Hydrogen peroxide (H_2O_2)
- Phosphate-buffered saline (PBS), pH 6.0
- Water bath or incubator at 60°C
- HPLC system for analysis

Procedure:

- Prepare a stock solution of trans-resveratrol in a suitable organic solvent (e.g., ethanol).
- In a reaction vessel, combine the grapevine conditioned medium with the trans-resveratrol solution.
- Initiate the reaction by adding hydrogen peroxide to a final concentration of 6.8 mM.
- Incubate the reaction mixture at 60°C for 30 minutes in a pH 6.0 PBS buffer.
- Stop the reaction by adding a quenching agent or by heat inactivation of the enzymes.
- Extract the δ -viniferin from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
- Analyze the product by HPLC to determine the yield and purity of δ -viniferin.

HPLC-DAD Analysis of δ -Viniferin

This protocol provides a general method for the quantification of δ -viniferin in plant extracts.[\[9\]](#)
[\[10\]](#)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
- C18 analytical column (e.g., 5- μ m particle size, 150 mm x 4.6 mm)

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or phosphoric acid (for mobile phase acidification)
- δ -Viniferin standard

Procedure:

- Sample Preparation: Extract the plant material with a suitable solvent (e.g., ethanol or methanol). Filter the extract through a 0.45 μ m syringe filter before injection.
- Mobile Phase: Prepare a binary mobile phase consisting of acidified water (Solvent A) and acetonitrile (Solvent B). A typical acidifier is 0.1% formic acid.
- Gradient Elution: A typical gradient program might be: 0-10 min, 10-30% B; 10-25 min, 30-50% B; 25-30 min, 50-10% B. The flow rate is typically set at 1.0 mL/min.
- Detection: Monitor the elution at a wavelength of 320 nm, which is a characteristic absorption maximum for stilbenoids.
- Quantification: Prepare a calibration curve using a series of δ -viniferin standards of known concentrations. Quantify the amount of δ -viniferin in the samples by comparing their peak

areas to the calibration curve.

DPPH Radical Scavenging Assay

This protocol outlines a common method for assessing the antioxidant activity of δ -viniferin.[\[11\]](#)
[\[12\]](#)[\[13\]](#)

Materials:

- δ -Viniferin
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or ethanol
- 96-well microplate reader or spectrophotometer

Procedure:

- Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.
- Prepare a series of dilutions of δ -viniferin in methanol.
- In a 96-well plate, add a specific volume of each δ -viniferin dilution to the wells.
- Add the DPPH solution to each well to initiate the reaction.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at 517 nm.
- Calculate the percentage of DPPH radical scavenging activity for each concentration of δ -viniferin using the following formula:
 - % Inhibition = $\frac{(\text{Absorbance of control} - \text{Absorbance of sample})}{\text{Absorbance of control}} \times 100$

- Determine the IC₅₀ value, which is the concentration of δ -viniferin required to scavenge 50% of the DPPH radicals.

Conclusion

Delta-viniferin is a promising natural product with a well-defined chemical structure and interesting biological activities. Its potential as a therapeutic agent warrants further investigation. This technical guide provides a solid foundation for researchers and professionals to understand and work with this fascinating molecule. The provided experimental protocols can serve as a starting point for the synthesis, analysis, and biological evaluation of δ -viniferin, paving the way for future discoveries and applications.

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